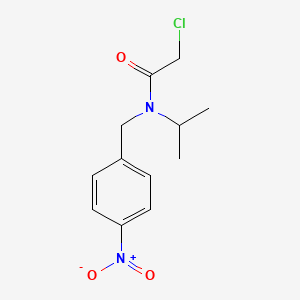

2-Chloro-N-isopropyl-N-(4-nitro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13477432

Molecular Formula: C12H15ClN2O3

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClN2O3 |

|---|---|

| Molecular Weight | 270.71 g/mol |

| IUPAC Name | 2-chloro-N-[(4-nitrophenyl)methyl]-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C12H15ClN2O3/c1-9(2)14(12(16)7-13)8-10-3-5-11(6-4-10)15(17)18/h3-6,9H,7-8H2,1-2H3 |

| Standard InChI Key | OROBEUOHGKIVGF-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl |

| Canonical SMILES | CC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central acetamide group substituted with a chlorine atom at the α-carbon, an isopropyl group, and a 4-nitrobenzyl moiety. Its IUPAC name, 2-chloro-N-[(4-nitrophenyl)methyl]-N-propan-2-ylacetamide, reflects this arrangement. The nitro group at the para position of the benzyl ring contributes to its electron-withdrawing properties, influencing reactivity and potential interactions with biological targets .

Key Structural Features:

-

Chloroacetamide backbone: Enhances electrophilicity, facilitating nucleophilic substitution reactions.

-

Isopropyl group: Introduces steric bulk, potentially affecting binding affinity in biological systems.

-

4-Nitrobenzyl moiety: Imparts polarity and stabilizes charge distribution through resonance .

Physicochemical Profile

The compound’s moderate lipophilicity (LogP = 2.5) suggests balanced solubility in both aqueous and organic phases, while its polar surface area indicates potential membrane permeability .

Synthesis and Preparation

Synthetic Routes

While no dedicated synthesis for this compound is documented, analogous chloroacetamides are typically prepared via acyl chloride-mediated reactions. A patent describing the synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (CN111004141A) provides a relevant template :

-

Acylation of Paranitroaniline:

-

Alkylation with Isopropyl Groups:

Optimization Challenges

-

Nitro Group Sensitivity: The electron-deficient nitrobenzyl group may necessitate controlled reaction conditions to avoid reduction or side reactions .

-

Steric Hindrance: The isopropyl group could slow reaction kinetics, requiring extended reaction times or elevated temperatures .

| Parameter | Recommendation | Source |

|---|---|---|

| Toxicity Classification | Not for human/veterinary use | |

| Storage | Cool, dry place; inert atmosphere | |

| Handling Precautions | Use PPE; avoid inhalation |

Toxicological Data Gaps

-

Acute Toxicity: No LD₅₀ values reported.

-

Mutagenicity: Limited data; related compounds show low genotoxicity in vitro .

Physicochemical and Pharmacokinetic Profile

ADME Properties (Predicted)

| Parameter | Value | Implication |

|---|---|---|

| Bioavailability Score | 0.55 | Moderate oral absorption |

| Blood-Brain Barrier | Likely permeable | Potential CNS activity |

| CYP450 Inhibition | Low | Reduced drug-drug interactions |

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume